3-(Quinolin-6-yl)propanal
Overview
Description
3-(Quinolin-6-yl)propanal is a chemical compound belonging to the family of quinoline derivatives. It has the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . This compound is characterized by a quinoline ring attached to a propanal group, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-6-yl)propanal typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach includes the use of microwave-assisted synthesis, which offers a greener and more efficient route .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(Quinolin-6-yl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(Quinolin-6-yl)propanoic acid.
Reduction: Reduction reactions can convert it into 3-(Quinolin-6-yl)propanol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products:
Oxidation: 3-(Quinolin-6-yl)propanoic acid.
Reduction: 3-(Quinolin-6-yl)propanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(Quinolin-6-yl)propanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Quinolin-6-yl)propanal involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activities.
3-(Quinolin-6-yl)propanoic acid: An oxidized form with different chemical properties.
3-(Quinolin-6-yl)propanol: A reduced form with distinct reactivity.
Uniqueness: 3-(Quinolin-6-yl)propanal is unique due to its aldehyde functional group, which allows for a diverse range of chemical modifications and applications. Its ability to undergo various reactions makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
3-quinolin-6-ylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1,4-9H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNNVCWYUWVCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCC=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629006 | |
Record name | 3-(Quinolin-6-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476660-18-1 | |
Record name | 3-(Quinolin-6-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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